molecular formula C12H25NO B5375404 N-(1-isopropyl-2-methylpropyl)-2,2-dimethylpropanamide

N-(1-isopropyl-2-methylpropyl)-2,2-dimethylpropanamide

Cat. No. B5375404
M. Wt: 199.33 g/mol
InChI Key: RUIVCHOJTXHBIE-UHFFFAOYSA-N
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Patent
US08962876B2

Procedure details

In a fashion similar to the preparation of LtBu,tBuH, treatment of 2,4-dimethylpentan-3-amine (14.0 mL, 100 mmol) and triethylamine (14.9 mL, 105 mmol) with pivaloyl chloride (8.9 mL, 100 mmol) afforded LtBu,CHiPr2H as white crystalline solid (19.53 g, 98%) upon sublimation at 65° C./0.05 Torr: mp 107-109° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
14.9 mL
Type
reactant
Reaction Step One
Quantity
8.9 mL
Type
reactant
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
C(N[C:6](=[O:11])[C:7]([CH3:10])([CH3:9])[CH3:8])(C)(C)C.[CH3:12][CH:13]([CH:15]([NH2:19])[CH:16]([CH3:18])[CH3:17])[CH3:14].C(N(CC)CC)C.C(Cl)(=O)C(C)(C)C>>[CH3:12][CH:13]([CH:15]([NH:19][C:6](=[O:11])[C:7]([CH3:10])([CH3:9])[CH3:8])[CH:16]([CH3:18])[CH3:17])[CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)NC(C(C)(C)C)=O
Name
Quantity
14 mL
Type
reactant
Smiles
CC(C)C(C(C)C)N
Name
Quantity
14.9 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
8.9 mL
Type
reactant
Smiles
C(C(C)(C)C)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C)C(C(C)C)NC(C(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 19.53 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.